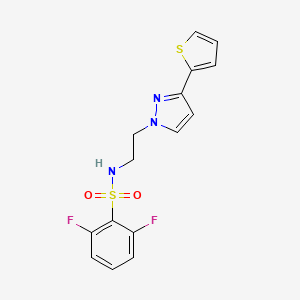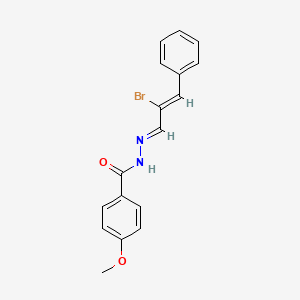
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide, also known as BPMBH, is a chemical compound that has gained significant attention in the scientific community. BPMBH is a hydrazone derivative that has been synthesized through a reaction between 4-methoxybenzohydrazide and 2-bromo-3-phenylacryloyl chloride. This compound has been found to possess various biological activities, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide is not fully understood. However, studies have suggested that it exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it has been shown to possess various biological activities, making it a potential candidate for drug development. However, there are also some limitations to its use. For example, the mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties.
Future Directions
There are several future directions for the study of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide. One potential avenue is the development of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action and to explore the potential applications of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide in the treatment of various diseases. Finally, the synthesis of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide using greener methods is an area of ongoing research.
Synthesis Methods
The synthesis of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide involves the reaction between 4-methoxybenzohydrazide and 2-bromo-3-phenylacryloyl chloride in the presence of a base. The reaction takes place in an organic solvent and is typically carried out under reflux conditions. The final product is obtained through filtration and recrystallization.
Scientific Research Applications
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has been extensively studied for its potential applications in drug development. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has shown promising results in the treatment of cancer and neurodegenerative diseases.
properties
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-22-16-9-7-14(8-10-16)17(21)20-19-12-15(18)11-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)/b15-11-,19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTVKVGNIDHJQF-CTGWRUSHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC(=CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

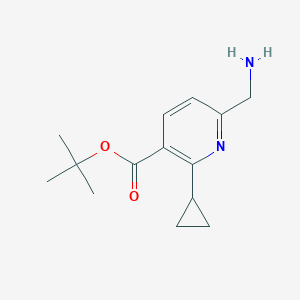
![1-[(4-fluorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2701283.png)
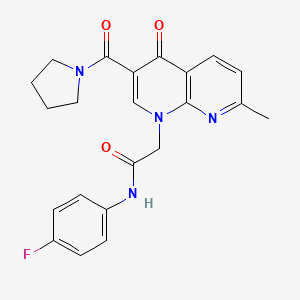
![8-chloro-N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2701287.png)
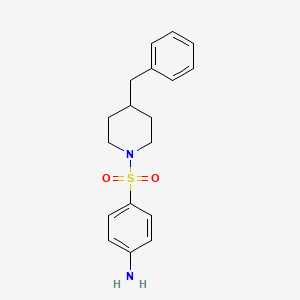
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2701290.png)
![1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2701291.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2701295.png)

![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2701298.png)

![N-(2,4-dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2701300.png)

